molecular formula C16H18O4 B593589 3'-O-Methylmurraol CAS No. 1891097-17-8

3'-O-Methylmurraol

Cat. No.: B593589
CAS No.: 1891097-17-8
M. Wt: 274.316
InChI Key: PVBOJBJEDABADF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3’-O-Methylmurraol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify its structure.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3’-O-Methylmurraol has several scientific research applications, including:

Comparison with Similar Compounds

3’-O-Methylmurraol is unique among coumarin compounds due to its specific anti-inflammatory properties. Similar compounds include:

These compounds share similar bioactive properties but differ in their specific molecular structures and mechanisms of action .

Properties

IUPAC Name

7-methoxy-8-[(E)-3-methoxy-3-methylbut-1-enyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-16(2,19-4)10-9-12-13(18-3)7-5-11-6-8-14(17)20-15(11)12/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBOJBJEDABADF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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